molecular formula C10H15FN2O3S B14791146 l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony

l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony

Cat. No.: B14791146
M. Wt: 262.30 g/mol
InChI Key: XLYPTQINZWPCGR-UHFFFAOYSA-N
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Description

l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony: is a synthetic compound with a complex structure that includes a piperidine ring, a cyano group, and a sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the cyano group, and the addition of the sulfonyl fluoride moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl fluoride group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as enzyme inhibitors or receptor modulators, offering new avenues for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. The cyano group may participate in hydrogen bonding or electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony
  • l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfonamide
  • l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfonate

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a versatile tool in research and industrial applications.

Properties

Molecular Formula

C10H15FN2O3S

Molecular Weight

262.30 g/mol

IUPAC Name

3-cyano-4-oxo-4-piperidin-1-ylbutane-1-sulfonyl fluoride

InChI

InChI=1S/C10H15FN2O3S/c11-17(15,16)7-4-9(8-12)10(14)13-5-2-1-3-6-13/h9H,1-7H2

InChI Key

XLYPTQINZWPCGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(CCS(=O)(=O)F)C#N

Origin of Product

United States

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